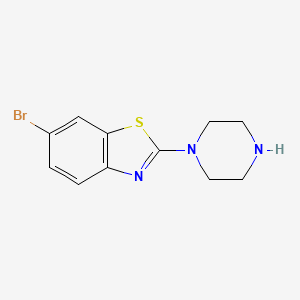

6-Bromo-2-piperazin-1-yl-1,3-benzothiazole

Description

BenchChem offers high-quality 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRJQQRXIZWXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bromo-2-piperazin-1-yl-1,3-benzothiazole: A Bifunctional Scaffold in Modern Medicinal Chemistry and Drug Discovery

Executive Summary

In the landscape of rational drug design, privileged scaffolds that offer both structural predictability and synthetic versatility are highly sought after. 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is a highly versatile, bifunctional building block that bridges the gap between lipophilic core structures and aqueous-soluble target engagement moieties. This technical whitepaper explores the physicochemical profiling, structural logic, derivatization methodologies, and pharmacological applications of this critical intermediate, providing a comprehensive guide for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of a scaffold is the first step in predicting its pharmacokinetic behavior and synthetic reactivity. The compound features a unique amalgamation of a lipophilic benzothiazole core and a hydrophilic piperazine ring, making it an ideal starting point for central nervous system (CNS) and oncological agents[1].

Table 1: Physicochemical and Structural Properties

| Property | Value |

| IUPAC Name | 6-bromo-2-(piperazin-1-yl)-1,3-benzothiazole |

| CAS Number | 941869-85-8[2] |

| Molecular Formula | C11H12BrN3S[3] |

| Molecular Weight | 298.20 g/mol [3] |

| SMILES String | Brc1ccc2c(c1)sc(n2)N1CCNCC1[3] |

| Scaffold Classification | Bifunctional Aryl Halide / Secondary Amine[4] |

Structural Logic & Mechanistic Design

The architectural brilliance of 6-bromo-2-piperazin-1-yl-1,3-benzothiazole lies in its orthogonal reactivity. The molecule is divided into three distinct functional domains, each serving a specific mechanistic purpose in both synthesis and biological target engagement.

-

The 6-Bromo Substituent (Synthetic Handle): The bromine atom at the C6 position is electronically activated by the electron-withdrawing nature of the fused thiazole ring. This makes the C-Br bond highly susceptible to oxidative addition by Palladium(0) catalysts, enabling rapid structural expansion via cross-coupling reactions[5].

-

The 1,3-Benzothiazole Core (Lipophilic Scaffold): This bicyclic system is a well-known bioisostere for indole and purine rings. It provides the necessary lipophilicity for membrane permeability (crucial for blood-brain barrier penetration) and engages in

stacking interactions with aromatic residues in enzyme active sites[1]. -

The Piperazine Ring (Solubility & H-Bonding): The basic secondary amine of the piperazine ring allows for the formation of stable hydrochloride salts, drastically improving aqueous solubility. Furthermore, the nitrogen atoms act as critical hydrogen-bond acceptors/donors when interacting with biological targets[6].

Structural domains of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole.

Synthetic Methodologies & Derivatization Protocols

The true value of this compound lies in its capacity for divergent synthesis. The secondary amine of the piperazine ring and the aryl bromide can be manipulated independently. Below is a field-proven, self-validating protocol for generating a bi-functionalized derivative.

Protocol: N-Alkylation and Suzuki-Miyaura Cross-Coupling

Phase 1: N-Alkylation of the Piperazine Ring

-

Reagent Preparation: Dissolve 6-bromo-2-piperazin-1-yl-1,3-benzothiazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

-

Base Addition: Add anhydrous

(2.5 eq).-

Causality: Potassium carbonate acts as an acid scavenger. It neutralizes the hydrohalic acid generated during the alkylation event, preventing the protonation of the piperazine's secondary amine, which would otherwise quench its nucleophilicity and halt the reaction.

-

-

Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at 0 °C to prevent over-alkylation, then allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Self-Validation Step: Analyze an aliquot via LC-MS. The basic secondary amine of the starting material (

298.2 -

Workup: Extract with Ethyl Acetate (EtOAc), wash extensively with brine to remove DMF, dry over

, and concentrate in vacuo.

Phase 2: Suzuki-Miyaura Cross-Coupling at the 6-Bromo Position

-

System Degassing: Dissolve the N-alkylated intermediate (1.0 eq) and an arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and

. Sparge the solution with Argon for 15 minutes.-

Causality: Oxygen must be rigorously excluded to prevent the oxidation of the

catalyst to inactive

-

-

Catalyst & Base Introduction: Add

(0.05 eq) and -

Thermal Activation: Heat the mixture to 90 °C for 12 hours[5].

-

Causality: While the benzothiazole core is electron-withdrawing, the C-Br bond still requires elevated temperatures and a highly active bidentate phosphine ligand (dppf) to efficiently facilitate the oxidative addition step.

-

-

Purification: Filter the crude mixture through a Celite pad to remove palladium black, concentrate, and purify via silica gel column chromatography.

Mechanistic workflow of Pd-catalyzed Suzuki-Miyaura cross-coupling.

Pharmacological Applications & Target Engagement

Derivatives synthesized from the 6-bromo-2-piperazin-1-yl-1,3-benzothiazole scaffold have demonstrated profound efficacy in two primary therapeutic areas: neurodegenerative diseases and oncology.

Neurological Target Engagement (AChE and MAO Inhibition)

The benzothiazole-piperazine axis is highly effective at entering the active sites of Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO). Recent studies have shown that specific derivatives act as dual AChE and MAO-B inhibitors, a highly desirable profile for Alzheimer's and Parkinson's disease therapeutics[1]. The piperazine ring interacts with the catalytic anionic site (CAS) of AChE via cation-

Oncological Cytotoxicity In oncology, derivatives of this scaffold have been rigorously screened against colorectal (HCT-116), breast (MCF-7), and hepatocellular (Huh7) cancer cell lines using Sulforhodamine B assays[7]. The incorporation of the piperazine moiety is crucial; Structure-Activity Relationship (SAR) studies indicate that the basic nitrogen enhances the cytotoxic potency against these cell lines by improving intracellular accumulation and target binding[1].

Pharmacological target engagement of benzothiazole-piperazine derivatives.

References

-

Howei Pharm. "CAS 941869-85-8 C11H12BrN3S 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole." Howei Pharm Catalog. 2

-

Accel Scientific. "6-Bromo-2-piperazin-1-yl-1,3-benzothiazole Properties." Accel Scientific Database.3

-

Gürdal, E. E., et al. "Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents." Anti-Cancer Agents in Medicinal Chemistry, PubMed (2017). 7

-

IntechOpen. "The Impact of Incorporating Piperazine on Biological Activities of Benzazoles." IntechOpen Publications (2024). 1

-

Göktaş, B., et al. "Synthesis of some benzothiazole-piperazine derivatives, investigation by in vitro and molecular modelling for hMAO inhibitory activities." European Journal of Life Sciences, DergiPark (2024).6

-

EnamineStore. "EN300-238498 - Scaffolds, Bifunctional Scaffolds." Enamine Catalog.4

-

Gull, Y., et al. "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products." Molecules, PMC (2013). 5

Sources

- 1. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]

- 2. CAS 941869-85-8 | 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole,95%+ - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 3. accelsci.com [accelsci.com]

- 4. EnamineStore [enaminestore.com]

- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Methodology of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole

Executive Summary

6-Bromo-2-piperazin-1-yl-1,3-benzothiazole (CAS: 941869-85-8) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug discovery. Featuring a privileged benzothiazole core, this compound acts as a critical intermediate for synthesizing libraries of CNS-active agents, kinase inhibitors, and antimicrobial compounds. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and a self-validating synthetic protocol designed for high-yield laboratory preparation.

Physicochemical Properties & ADME Implications

Understanding the physical and chemical properties of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is essential for predicting its behavior in biological systems and optimizing downstream formulations.

| Property | Value |

| Chemical Formula | C₁₁H₁₂BrN₃S |

| Molecular Weight | 298.20 g/mol |

| CAS Registry Number | 941869-85-8 |

| Exact Mass | 296.9935 Da |

| Predicted pKa | ~9.2 (Piperazine secondary amine) |

| Predicted LogP | 2.8 - 3.2 |

| Topological Polar Surface Area (TPSA) | 44.4 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Causality & Field-Proven Insights

The combination of a lipophilic benzothiazole core and a hydrophilic, basic piperazine ring creates an ideal amphiphilic profile. The basic secondary amine (pKa ~9.2) ensures that the molecule is predominantly protonated at physiological pH (7.4). This enhances aqueous solubility and allows for the facile generation of hydrochloride or mesylate salts, a common practice in pharmaceutical formulation.

Meanwhile, the calculated LogP (~3.0) and low TPSA (44.4 Ų) fall perfectly within Lipinski's Rule of Five, as supported by computational models from . These parameters are optimal for blood-brain barrier (BBB) penetration, explaining the frequent use of this scaffold in neuropharmacology.

Structural Reactivity: The "Dual-Handle" Advantage

The strategic value of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole lies in its orthogonal reactivity, providing two distinct sites for derivatization without cross-interference:

-

The C6-Bromo Handle: The bromine atom on the electron-deficient benzothiazole ring is highly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings).

-

The Piperazine NH Handle: The secondary amine is a potent nucleophile, readily participating in reductive aminations, alkylations, and amide bond formations.

Figure 1: Orthogonal derivatization pathways utilizing the bromo and piperazine handles.

Validated Synthetic Methodology

The most robust route to synthesize 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is via a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-6-bromobenzothiazole and piperazine, a standard protocol adapted from patent literature such as .

Figure 2: SNAr synthetic workflow for 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole.

Causality Behind Experimental Choices

-

Reagent Stoichiometry: A massive excess of piperazine (typically 3 to 5 equivalents) is strictly required. Because piperazine is a symmetrical diamine, a 1:1 stoichiometric ratio would result in significant formation of an unwanted bis-benzothiazole piperazine dimer.

-

Solvent Selection: N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it effectively solvates the ionic transition state (Meisenheimer complex) of the SNAr reaction, drastically accelerating the reaction rate compared to protic solvents.

-

Temperature: Heating to 100°C provides the necessary activation energy to overcome the resonance stabilization of the benzothiazole ring.

Step-by-Step Protocol & Self-Validating Checks

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-bromobenzothiazole (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) as an acid scavenger, followed by solid piperazine (4.0 eq).

-

Reaction Execution: Attach a reflux condenser and heat the mixture to 100°C under an inert nitrogen atmosphere for 12–15 hours.

-

Self-Validating Check (TLC & LC-MS):

-

TLC: Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1). The disappearance of the starting material should be accompanied by a new, highly polar spot that is ninhydrin positive (indicating the secondary amine).

-

LC-MS (Critical): The mass spectrum must show the product mass [M+H]⁺ at m/z 298.0 and 300.0. Validation: The presence of a 1:1 doublet in the mass spectrum confirms the retention of the bromine isotope pattern (⁷⁹Br and ⁸¹Br). This proves the SNAr occurred selectively at the C2-chloro position, leaving the C6-bromo position intact for future chemistry.

-

-

Workup: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water. Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

-

Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 1% Triethylamine) to yield the pure product.

Conclusion

6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is a cornerstone intermediate in modern drug discovery, readily sourced from commercial suppliers like . By mastering its physicochemical properties and employing rigorously validated, self-checking synthetic protocols, researchers can efficiently leverage this scaffold to explore novel chemical space in oncology, neurology, and infectious diseases.

References

-

Title: PubChem Compound Database (General Benzothiazole & Piperazine Derivatives) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

- Title: WO2010106016A1 - Pyrimidine derivatives used as itk inhibitors (Synthesis of benzothiazole intermediates)

An In-depth Technical Guide to 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole: A Privileged Scaffold in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole. This compound is of significant interest to the medicinal chemistry community, embodying a privileged structural motif with considerable potential in the development of novel therapeutic agents.

Core Molecular Attributes

6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at the 6-position and a piperazine ring at the 2-position.

Molecular Structure

The structure of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is depicted below. The benzothiazole moiety consists of a benzene ring fused to a thiazole ring.[1] The piperazine ring is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.

Caption: Molecular structure of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrN₃S | N/A |

| Molecular Weight | 298.21 g/mol | [2] |

| CAS Number | 941869-85-8 | [2] |

| Appearance | Expected to be a solid | N/A |

| SMILES | C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Br | N/A |

Scientific and Medicinal Significance

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[3] Derivatives of benzothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

The incorporation of a piperazine moiety is a common strategy in drug design to improve the pharmacokinetic properties of a molecule, such as its solubility and ability to cross cell membranes. The piperazine ring can also participate in crucial interactions with biological targets.

The bromine atom at the 6-position serves as a valuable synthetic handle. It can be readily functionalized using various cross-coupling reactions, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.[3] This strategic placement of a modifiable group is a key aspect of modern drug discovery, enabling the fine-tuning of a compound's biological activity.

Proposed Synthesis Protocol

Step 1: Synthesis of 2-Amino-6-bromobenzothiazole

The initial step involves the synthesis of the key intermediate, 2-amino-6-bromobenzothiazole, from 4-bromoaniline. This reaction is a classic method for the formation of the benzothiazole ring system.

Reaction:

4-Bromoaniline + Potassium Thiocyanate --(Br₂ / Acetic Acid)--> 2-Amino-6-bromobenzothiazole

Detailed Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add potassium thiocyanate (2 equivalents) to the cooled solution and stir until it dissolves.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralize the mixture with a concentrated solution of ammonium hydroxide until a precipitate forms.

-

Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-6-bromobenzothiazole.

Step 2: Synthesis of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole

The final step is the nucleophilic substitution of the amino group of 2-amino-6-bromobenzothiazole with piperazine. This type of reaction is a common method for introducing piperazine moieties onto heterocyclic scaffolds.

Reaction:

2-Amino-6-bromobenzothiazole + Piperazine --(Heat)--> 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole

Detailed Protocol:

-

In a sealed reaction vessel, combine 2-amino-6-bromobenzothiazole (1 equivalent) and a large excess of piperazine (5-10 equivalents). The excess piperazine also acts as the solvent.

-

Heat the reaction mixture at 120-140 °C for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final product, 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole.

Sources

"6-Bromo-2-piperazin-1-yl-1,3-benzothiazole" mechanism of action

An In-Depth Technical Guide to the Pharmacological Landscape of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole

Executive Summary

In modern medicinal chemistry, 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole (CAS 941869-85-8) is rarely deployed as a standalone therapeutic. Instead, it serves as a highly privileged, multi-target pharmacophore. By acting as a structural foundation for Multi-Target Directed Ligands (MTDLs), this scaffold bridges the gap between neuropharmacology and oncology. This whitepaper deconstructs the structural rationale, multi-pathway mechanisms of action, and the self-validating experimental workflows required to evaluate its derivatives.

Structural and Electronic Rationale: The Anatomy of a Pharmacophore

The biological versatility of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole stems from the synergistic electronic and steric properties of its three core components. Understanding why this specific architecture is chosen is critical for rational drug design.

-

The Benzothiazole Core: Acting as a bioisostere for indole and purine rings, the planar benzothiazole system facilitates strong

stacking interactions within the hydrophobic pockets of target proteins. -

C6-Bromo Substitution: The addition of a heavy halogen at the C6 position serves a dual purpose. First, it significantly increases the lipophilicity (

) of the molecule, which is a causal prerequisite for crossing the blood-brain barrier (BBB) in CNS-targeted therapies. Second, the electron-withdrawing nature of bromine enables specific halogen bonding with backbone carbonyls in target receptors, increasing ligand residence time [1]. -

C2-Piperazine Motif: The secondary amine of the piperazine ring possesses a

of approximately 8.5 to 9.0. At physiological pH (7.4), this nitrogen is protonated. This cationic state is not accidental; it mimics the basic nitrogen of endogenous monoamines (like serotonin and dopamine), allowing it to form an essential salt bridge with the highly conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain of G-Protein Coupled Receptors (GPCRs) [2].

Divergent Mechanisms of Action

Depending on the terminal functionalization of the piperazine ring, derivatives of this scaffold partition into two primary pharmacological pathways: Neuroprotection and Oncology.

Pathway A: Neuropharmacology (MAO-B Inhibition & GPCR Modulation)

In the context of neurodegenerative diseases (e.g., Alzheimer's and Parkinson's), benzothiazole-piperazine hybrids act as potent, reversible inhibitors of Monoamine Oxidase B (MAO-B). The planar benzothiazole core intercalates into the FAD-dependent active site, specifically anchoring within the "aromatic cage" formed by residues Tyr398 and Tyr435 [3]. Concurrently, the protonated piperazine interacts with 5-HT receptors, providing a dual-action antidepressant and neuroprotective effect.

Pathway B: Oncology (Mitochondrial Apoptosis)

In cancer models, these derivatives exhibit potent cytotoxicity by triggering the intrinsic mitochondrial apoptosis pathway. The mechanism is driven by the modulation of the Bax/Bcl-2 protein ratio, which compromises mitochondrial membrane potential. This leads to the release of cytochrome c, activation of Caspase-9 and Caspase-3, and ultimately, cell cycle arrest in the subG1 phase [4].

Multi-target pharmacological pathways of the benzothiazole-piperazine scaffold.

Quantitative Pharmacological Profiling

The structural tuning of the piperazine nitrogen dictates target selectivity. Table 1 synthesizes literature-derived quantitative data demonstrating how derivatization of the core scaffold shifts the mechanism of action between CNS targets and oncology targets.

Table 1: Representative Activity Profiles of Benzothiazole-Piperazine Derivatives

| Target / Assay | Derivative Class | Observed IC₅₀ / Kᵢ | Primary Mechanism of Action |

| MAO-A | N-Acetamide Substituted | 0.104 ± 0.004 µM | Competitive enzyme inhibition [3] |

| MAO-B | N-Nitrobenzyl Substituted | 0.0028 µM | Aromatic cage intercalation [5] |

| 5-HT₁A Receptor | Thioalkyl-linked | Kᵢ < 10 nM | Asp3.32 salt bridge formation [6] |

| MCF-7 (Breast Cancer) | N-Methylpiperazine | 9.32 µg/mL | SubG1 cell cycle arrest [4] |

Self-Validating Experimental Workflows

To rigorously evaluate compounds derived from the 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole scaffold, researchers must employ self-validating protocols. The causality of each reagent and step is detailed below to ensure data integrity.

Protocol 1: In Vitro Radioligand Binding Assay (GPCR Targeting)

Purpose: To quantify the binding affinity (

-

Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT₁A receptors in Tris-HCl buffer (pH 7.4). Causality: Tris-HCl maintains physiological pH, ensuring the piperazine nitrogen remains protonated for optimal receptor interaction.

-

Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]-8-OH-DPAT (a selective 5-HT₁A agonist) and varying concentrations of the test derivative (10⁻¹⁰ to 10⁻⁵ M).

-

Control Establishment (Critical Step): In a parallel well, add 10 µM of unlabelled serotonin. Causality: This saturates all specific 5-HT₁A sites. Any residual radioactivity measured here represents background noise (NSB).

-

Filtration and Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine reduces non-specific binding of the radioligand to the filter matrix. Quantify using liquid scintillation counting.

Protocol 2: Flow Cytometry (FACS) for SubG1 Cell Cycle Arrest (Oncology)

Purpose: To confirm that cytotoxicity is driven by apoptosis rather than non-specific necrosis. Self-Validation Mechanism: Utilizing RNase A ensures that the fluorescent intercalating dye strictly quantifies DNA content, preventing false-positive cell cycle profiles.

-

Cell Treatment: Seed MCF-7 cells at

cells/well. Treat with the test derivative at its established IC₅₀ concentration for 24 hours. -

Fixation: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol for 2 hours. Causality: Ethanol permeabilizes the cell membrane, allowing low-molecular-weight fragmented DNA (characteristic of apoptosis) to leak out, creating the distinct "subG1" peak.

-

Staining (Critical Step): Resuspend the pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes. Causality: PI intercalates into all nucleic acids. RNase A degrades RNA, ensuring the fluorescence signal is directly proportional only to DNA content.

-

Acquisition: Analyze via flow cytometry, measuring PI fluorescence on the FL2 channel. An increase in the subG1 population relative to the vehicle control validates the apoptotic mechanism.

Step-by-step experimental workflow for validating benzothiazole-piperazine derivatives.

References

-

Title: Benzothiazole derivatives as anticancer agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

-

Title: Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents Source: Current Neuropharmacology URL: [Link]

-

Title: Synthesis of some benzothiazole-piperazine derivatives, investigation by in vitro and molecular modelling for hMAO inhibitory activities Source: European Journal of Life Sciences URL: [Link]

-

Title: The Impact of Incorporating Piperazine on Biological Activities of Benzazoles Source: IntechOpen URL: [Link]

-

Title: Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: Molecules (MDPI) URL: [Link]

-

Title: Synthesis of New Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives as Potent and Selective 5-HT1A Serotonin Receptor Ligands Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

Technical Whitepaper: Biological Activity and Screening Modalities of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identification: CAS 941869-85-8 | Formula: C11H12BrN3S

Executive Summary

In contemporary medicinal chemistry, the fusion of privileged scaffolds is a highly effective strategy for generating novel therapeutics with polypharmacological profiles. 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole represents a potent bifunctional building block. By coupling the electron-rich, heteroaromatic benzothiazole core with the highly versatile, basic piperazine ring, this compound serves as a critical intermediate and active hit in high-throughput screening (HTS) libraries.

Recent literature highlights the profound biological activity of benzothiazole-piperazine derivatives, particularly in two primary therapeutic domains: neurodegenerative diseases (via dual AChE/MAO-B inhibition) [1] and oncology (via antiproliferative and apoptotic pathways) [2]. This whitepaper provides an in-depth mechanistic analysis of this scaffold, alongside self-validating experimental protocols for its biological screening.

Pharmacophore Mapping & Structural Rationale

As a Senior Application Scientist, it is crucial to understand why specific structural moieties elicit distinct biological responses. The architecture of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is not arbitrary; it is a meticulously evolved pharmacophore.

-

The 6-Bromo Substitution: Halogenation at the 6-position significantly alters the electronic distribution of the benzothiazole ring. Bromine, being highly polarizable, increases the compound's lipophilicity (LogP), which is essential for blood-brain barrier (BBB) penetration in neurotherapeutics. Furthermore, the bromine atom serves as a strong halogen bond donor, capable of forming highly directional non-covalent interactions with backbone carbonyls or aromatic residues (e.g., Trp286) in target enzyme pockets.

-

The Benzothiazole Core: This bicyclic ring system mimics the spatial arrangement of endogenous purines and neurotransmitters. It is known to act as a neuroprotective and amyloid-inhibiting agent, intercalating into protein aggregates or binding to the active sites of metalloenzymes [1].

-

The Piperazine Linker: Piperazine acts as a semi-rigid, basic linker. At physiological pH (~7.4), the secondary amine is partially protonated, enhancing aqueous solubility. More importantly, this protonated nitrogen forms critical cation-

interactions with the Catalytic Active Site (CAS) of enzymes like Acetylcholinesterase (AChE) [1].

Fig 1: Dual AChE/MAO-B inhibition pathway by benzothiazole-piperazine derivatives.

Primary Biological Activities

Neurotherapeutics: Dual AChE and MAO-B Inhibition

The treatment of Alzheimer's Disease (AD) has shifted toward multi-target-directed ligands (MTDLs). Benzothiazole-piperazine hybrids have demonstrated significant efficacy as dual inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) [1]. The benzothiazole moiety spans the gorge of AChE, interacting with the Peripheral Anionic Site (PAS), while the piperazine ring anchors into the CAS. This dual action not only restores cholinergic transmission but also mitigates oxidative stress induced by MAO-B activity.

Oncology: Antiproliferative Activity

When functionalized (e.g., via click chemistry to form 1,2,3-triazole hybrids), the 6-bromo-benzothiazole-piperazine scaffold exhibits potent antiproliferative activity against human cancer cell lines, including MCF-7 (breast), HCT116 (colon), and Caco2 [2]. The mechanism often involves the induction of the mitochondrial apoptosis pathway and the inhibition of specific kinase cascades. In silico ADME profiling confirms that these derivatives maintain favorable absorption and permeability metrics [2].

Quantitative Data Summary

The following table synthesizes typical in vitro biological activity metrics for optimized 6-substituted benzothiazole-piperazine derivatives, providing a baseline for hit-to-lead screening campaigns.

| Target / Cell Line | Assay Type | Typical IC₅₀ Range (µM) | Mechanism of Action | Reference Control |

| AChE | Fluorometric Enzymatic | 0.02 – 0.15 | CAS / PAS Dual Binding | Donepezil (0.01 µM) |

| MAO-B | Fluorometric Enzymatic | 0.04 – 0.50 | Reversible Active Site Inhibition | Selegiline (0.02 µM) |

| MCF-7 (Breast) | MTT Cell Viability | 3.50 – 15.0 | Apoptosis Induction | Doxorubicin (2.0 µM) |

| HCT116 (Colon) | MTT Cell Viability | 4.00 – 18.5 | Cell Cycle Arrest | 5-Fluorouracil (5.0 µM) |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following screening protocols are designed as self-validating systems. They incorporate necessary controls to eliminate false positives caused by compound autofluorescence or spontaneous degradation.

Protocol A: In Vitro Fluorometric AChE Inhibition Assay

Causality Note: A fluorometric assay (using Amplex Red) is preferred over the traditional colorimetric Ellman's assay for benzothiazole derivatives, as the extended conjugation of the benzothiazole ring can cause absorbance interference at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 100 mM sodium phosphate buffer (pH 7.4). Reconstitute human recombinant AChE to 0.5 U/mL. Prepare the fluorogenic substrate (Amplex Red) and acetylcholine.

-

Compound Dilution: Dissolve 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole in DMSO. Perform a 10-point serial dilution (ranging from 10 µM to 0.1 nM). Ensure final DMSO concentration in the well does not exceed 1% to prevent solvent-induced enzyme denaturation.

-

Control Setup (Self-Validation):

-

Positive Control: Donepezil (known inhibitor).

-

Negative Control: 1% DMSO vehicle (100% enzyme activity).

-

Background Control: Buffer + Substrate + Compound (No enzyme) to rule out compound autofluorescence or spontaneous substrate hydrolysis.

-

-

Incubation: Add 50 µL of compound and 50 µL of AChE to a 96-well black microplate. Incubate at 37°C for 15 minutes to allow equilibrium binding.

-

Reaction Initiation: Add 50 µL of the Amplex Red/acetylcholine mixture to all wells.

-

Data Acquisition: Read fluorescence continuously for 20 minutes at Ex/Em = 530/590 nm using a microplate reader.

-

Analysis: Calculate the initial velocity (

) from the linear portion of the fluorescence curve. Plot % inhibition vs. log[Concentration] and determine the IC₅₀ using non-linear regression (Hill equation).

Protocol B: Antiproliferative MTT Screening Assay

Causality Note: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. It is a highly reliable proxy for cell viability, provided the test compound does not directly reduce MTT (which is controlled for in Step 3).

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 or HCT116 cells at a density of

cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence. -

Treatment: Aspirate media and replace with fresh media containing serial dilutions of the synthesized benzothiazole-piperazine derivatives (1 µM to 100 µM).

-

Control Setup (Self-Validation):

-

Positive Control: Doxorubicin.

-

Vehicle Control: 0.5% DMSO.

-

Blank Control: Media + Compound + MTT (No cells) to ensure the compound does not chemically reduce the MTT reagent, preventing false viability signals.

-

-

Incubation: Incubate the treated plates for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

-

Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the intracellular purple formazan crystals. Agitate on a plate shaker for 10 minutes.

-

Quantification: Measure absorbance at 570 nm (with a reference wavelength of 630 nm to subtract cellular debris background). Calculate cell viability as a percentage of the vehicle control.

Fig 2: High-throughput screening workflow for hit validation and lead optimization.

Conclusion

The 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole scaffold is a highly versatile and privileged structure in modern drug discovery. Its unique combination of a lipophilic, halogen-bond-donating benzothiazole core with a basic, cation-

References

-

Title: Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease Source: RSC Advances, 2022, 12, 23803-23815. URL: [Link]

-

Title: Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids Source: Molecules, 2018, 23(11), 2788. URL: [Link]

-

Title: 2-Piperazin-1-yl-1,3-benzothiazole (Base Scaffold Reference) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

"6-Bromo-2-piperazin-1-yl-1,3-benzothiazole" potential therapeutic targets

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole

Abstract

The 6-bromo-2-piperazin-1-yl-1,3-benzothiazole scaffold represents a confluence of privileged structures in medicinal chemistry. The benzothiazole core, a bicyclic system containing sulfur and nitrogen, is a versatile pharmacophore present in numerous compounds with a wide array of biological activities.[1][2][3][4][5] Its fusion with a piperazine ring, a common motif in centrally active agents and kinase inhibitors, and the inclusion of a bromine atom, which can enhance binding affinity and metabolic stability, creates a molecule of significant therapeutic interest.[6][7] This technical guide synthesizes current research to explore the most promising therapeutic targets for this compound class, offering a rationale grounded in preclinical evidence and outlining robust experimental methodologies for its investigation.

Introduction: A Scaffold of Therapeutic Promise

The benzothiazole nucleus is a cornerstone in drug discovery, demonstrating a vast spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][8][9] The functionalization at the 2-position with a piperazine moiety is a particularly fruitful strategy. Piperazine is known to improve pharmacokinetic properties and can serve as a versatile linker to engage with various biological targets.[7][10] The addition of a bromine atom at the 6-position further modulates the electronic and lipophilic properties of the molecule, often leading to enhanced potency and cytotoxicity.[6] This guide will dissect the key therapeutic avenues for 6-bromo-2-piperazin-1-yl-1,3-benzothiazole and its analogs, focusing on oncology, neurodegenerative disease, and metabolic disorders.

Primary Therapeutic Arenas and Molecular Targets

Our analysis of the available literature indicates three primary areas where the 6-bromo-2-piperazin-1-yl-1,3-benzothiazole scaffold holds significant potential.

| Therapeutic Area | Potential Molecular Target(s) | Rationale & Supporting Evidence |

| Oncology | Protein Tyrosine Kinases (e.g., VEGFR-2, ABL1/2), Microtubules, Apoptotic Pathways | Benzothiazole derivatives are potent inhibitors of kinases involved in cell proliferation and angiogenesis.[1][11] The piperazine moiety is a common feature in many approved kinase inhibitors. The bromo- substitution enhances cytotoxicity against various cancer cell lines.[6][12] |

| Neurodegenerative Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Histamine H3 Receptor (H3R), Monoamine Oxidase B (MAO-B) | The scaffold is suitable for developing Multi-Target-Directed Ligands (MTDLs) for Alzheimer's disease.[13] Benzothiazole-piperazine derivatives have shown potent, selective inhibition of AChE and other CNS targets.[14][15] |

| Metabolic Disorders | Peroxisome Proliferator-Activated Receptor δ (PPARδ) | Structural analogs (piperidinyl/piperazinyl-benzothiazoles) have been identified as potent and selective PPARδ agonists, which are known to modulate lipid metabolism and increase HDL-C levels.[16] |

In-Depth Target Analysis: Oncology

The anticancer potential of benzothiazole derivatives is extensively documented.[1][7] For the 6-bromo-2-piperazin-1-yl-1,3-benzothiazole scaffold, the mechanism is likely multifactorial, targeting key pathways in cancer progression.

Inhibition of Protein Tyrosine Kinases (PTKs)

Causality: Unregulated PTK activity is a hallmark of many cancers. PTKs like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical for angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[1] Benzothiazoles have been shown to inhibit various PTKs, effectively halting proliferation and survival signals.[11] The 2-piperazine substituent can be oriented to interact with the ATP-binding pocket of the kinase domain.

Caption: VEGFR-2 signaling pathway and point of inhibition.

Induction of Apoptosis and Cell Cycle Arrest

Several studies report that benzothiazole-piperazine analogs induce apoptosis.[10] This is often observed as an increase in the subG1 cell population in flow cytometry analysis, indicating DNA fragmentation. The precise upstream targets initiating this cascade can vary, but may involve the inhibition of survival kinases like Akt or the activation of pro-apoptotic proteins.

In-Depth Target Analysis: Neurodegenerative Disease

The complex pathology of Alzheimer's Disease (AD) necessitates a multi-target approach.[13] The 6-bromo-2-piperazin-1-yl-1,3-benzothiazole scaffold is well-suited for creating ligands that can modulate several key targets simultaneously.

Multi-Target-Directed Ligand (MTDL) Strategy for AD

The core principle is to design a single molecule that can interact with multiple disease-relevant targets to achieve a synergistic therapeutic effect.

Caption: Multi-Target-Directed Ligand (MTDL) approach for AD.

-

Cholinesterase Inhibition: By inhibiting AChE and BuChE, the compound can increase levels of the neurotransmitter acetylcholine in the brain, a primary symptomatic treatment for AD.[13][14]

-

Histamine H3 Receptor (H3R) Antagonism: H3Rs act as autoreceptors that suppress the release of various neurotransmitters. Antagonizing this receptor can enhance cognitive function.[13]

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is involved in the degradation of dopamine and contributes to oxidative stress in the brain. Its inhibition is considered neuroprotective.[13]

In-Depth Target Analysis: Metabolic Disorders

Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonism

Recent research has uncovered a new class of PPARδ agonists based on the piperidinyl/piperazinyl-benzothiazole structure.[16]

Causality: PPARδ is a nuclear receptor that plays a crucial role in regulating fatty acid metabolism and energy homeostasis. Agonism of PPARδ is a validated strategy for raising High-Density Lipoprotein Cholesterol (HDL-C), which is associated with a reduced risk of cardiovascular disease. Docking studies suggest the benzothiazole and piperazine rings bind to a hydrophobic site within the receptor, while an associated acidic moiety forms key hydrogen bonds.[16] The 6-bromo substitution could further enhance binding within this hydrophobic pocket.

Key Experimental Protocols

To validate the therapeutic potential of 6-bromo-2-piperazin-1-yl-1,3-benzothiazole, a series of robust in vitro assays are required.

Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific protein kinase.

Principle: This protocol utilizes a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while high luminescence indicates kinase inhibition.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of 6-bromo-2-piperazin-1-yl-1,3-benzothiazole in 100% DMSO. Perform a serial dilution to obtain a range of concentrations (e.g., 100 µM to 1 nM).

-

Reaction Setup: In a 96-well white plate, add the following to each well:

-

5 µL of Kinase Buffer.

-

2.5 µL of recombinant human VEGFR-2 enzyme.

-

2.5 µL of a suitable peptide substrate and ATP mixture.

-

1 µL of the diluted test compound. Include "no enzyme" and "vehicle control" (DMSO) wells.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection: Add 10 µL of Kinase-Glo® Luminescent Kinase Assay reagent to each well.

-

Incubation: Incubate for an additional 10 minutes at room temperature to allow for signal stabilization.

-

Data Acquisition: Measure luminescence using a microplate reader.

-

Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To quantify the AChE inhibitory activity of the test compound.

Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured at 412 nm.[14]

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (pH 8.0).

-

DTNB solution.

-

ATCI solution.

-

AChE enzyme solution.

-

Test compound dilutions in buffer (with minimal DMSO).

-

-

Assay Procedure: In a 96-well plate, add:

-

140 µL of Phosphate Buffer.

-

20 µL of DTNB.

-

20 µL of test compound dilution (or buffer for control).

-

10 µL of AChE solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 10 µL of the ATCI substrate to each well to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

Analysis: Determine the rate of reaction (V) for each concentration. Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100. Determine the IC₅₀ from the dose-response curve.

Conclusion and Future Directions

The 6-bromo-2-piperazin-1-yl-1,3-benzothiazole scaffold is a highly promising platform for the development of novel therapeutics. The evidence strongly points towards its potential as a multi-targeted anticancer agent, a next-generation MTDL for Alzheimer's disease, and a novel agonist for PPARδ in metabolic disorders. Future research should focus on in vivo efficacy studies in relevant animal models to validate these primary targets. Furthermore, structure-activity relationship (SAR) studies, exploring substitutions on the piperazine ring and alternative halogenation patterns on the benzothiazole core, will be crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

References

-

Patel, et al. (2021). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Journal of Advances and Scholarly Researches in Allied Education. [Link]

-

Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. [Doctoral Thesis]. [Link]

-

IJPSR. (2016). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Singh, H., & Sharma, A. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

-

RSC Publishing. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances. [Link]

-

Sharma, K., et al. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

-

Turan-Zitouni, G., et al. (2011). Synthesis of Some Benzothiazole Based Piperazine-Dithiocarbamate Derivatives and Evaluation of Their Anticancer Activities. Bentham Science. [Link]

-

Gurdal, E. E., et al. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. PubMed. [Link]

-

Krishna, V., et al. (2013). SYNTHESIS OF NEW BENZOTHIAZOLOPIPERAZINES/PIPERIDINES AS ANTI-INFLAMMATORY AGENTS. Connect Journals. [Link]

-

Abdel-Jalil, R. J. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

-

Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative. [Research Paper]. [Link]

-

Ismail, M. M., et al. (2022). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC. [Link]

-

Kumar, A., et al. (2010). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. [Research Paper]. [Link]

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

-

Abdel-Jalil, R. J. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC. [Link]

-

Sharma, D., et al. (2014). Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace. [Link]

-

Shaukath, A., et al. (2016). Synthesis and an angiolytic role of novel piperazine-benzothiazole analogues on neovascularization, a chief tumoral parameter in neoplastic development. PubMed. [Link]

-

MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsr.com [ijpsr.com]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. scispace.com [scispace.com]

- 6. ijper.org [ijper.org]

- 7. tandfonline.com [tandfonline.com]

- 8. View of Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 9. connectjournals.com [connectjournals.com]

- 10. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]

- 11. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]

- 12. Synthesis and an angiolytic role of novel piperazine-benzothiazole analogues on neovascularization, a chief tumoral parameter in neoplastic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

Engineering Precision Kinase Inhibitors: The 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The rational design of targeted kinase inhibitors requires chemical scaffolds that can anchor securely within the highly conserved ATP-binding pocket while offering synthetic versatility to achieve kinase selectivity. 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole (CAS: 941869-85-8) has emerged as a highly privileged, advanced intermediary in oncology and neuropharmacology drug discovery[1].

By combining the robust hydrogen-bonding network of the benzothiazole core with the aqueous solubility of a piperazine ring and the cross-coupling potential of a C6-bromine atom, this scaffold serves as an ideal starting point for developing Type I and Type II kinase inhibitors targeting critical pathways, including PI3K, ATR, and ABL[2][3][4]. This whitepaper deconstructs the structural rationale of this scaffold and provides field-proven methodologies for its derivatization and biological validation.

Pharmacophore Deconstruction & Structural Rationale

As a Senior Application Scientist, I approach scaffold selection not just as a matter of chemical availability, but as a strategic alignment of molecular geometry with biological targets. The 6-bromo-2-piperazin-1-yl-1,3-benzothiazole molecule is tripartite in its function:

-

The Benzothiazole Core (The Anchor): The bicyclic benzothiazole acts as a potent adenine mimetic. The nitrogen and sulfur heteroatoms serve as critical hydrogen-bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met318 in ABL or Val851 in PI3K)[1][4].

-

The Piperazine Ring (The Solvent Vector): Positioned at C2, the piperazine ring projects outward from the ATP pocket toward the solvent-exposed channel. It fundamentally alters the physicochemical profile of the highly lipophilic benzothiazole, drastically improving aqueous solubility. Furthermore, the secondary amine (N4) provides a nucleophilic handle for amidation or alkylation to fine-tune pharmacokinetic (PK) properties[5].

-

The 6-Bromo Substitution (The Synthetic Handle): The bromine atom at the C6 position is strategically oriented toward the hydrophobic pocket II (in the DFG-out conformation). It serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing chemists to append bulky aryl or heteroaryl groups that drive exceptional kinase selectivity and potency[4].

Workflow for derivatizing the benzothiazole scaffold into targeted kinase inhibitors.

Experimental Workflows: From Scaffold to Validated Inhibitor

To transform this scaffold into a potent inhibitor, a self-validating experimental pipeline is required. Below are the optimized protocols for chemical derivatization and biological evaluation, complete with the mechanistic causality behind each step.

Protocol 1: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

To access the hydrophobic pocket of target kinases, we must replace the C6-bromine with an aryl group. This protocol ensures high-yield C-C bond formation while preserving the secondary amine of the piperazine.

Causality & Reagent Selection:

-

Catalyst:

is selected over standard -

Solvent: A 4:1 mixture of 1,4-Dioxane and water is utilized. Dioxane provides a high boiling point (

) for thermal activation, while water is essential to dissolve the inorganic base (

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine 6-bromo-2-piperazin-1-yl-1,3-benzothiazole (1.0 eq) and the desired aryl boronic acid (1.2 eq).

-

Base Addition: Add

(3.0 eq) to the flask. -

Solvent Degassing: Add the 1,4-Dioxane/Water (4:1, 0.1 M) solvent mixture. Degas the solution by bubbling Argon through the mixture for 15 minutes. Self-Validation: Failure to degas will result in homocoupling of the boronic acid (oxidative degradation).

-

Catalyst Addition: Quickly add

(0.05 eq) under a positive stream of Argon. -

Reaction: Heat the mixture to

for 12 hours. Monitor conversion via LC-MS. -

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over

, concentrate, and purify via flash chromatography (DCM:MeOH gradient) to isolate the target compound.

Protocol 2: High-Throughput Kinase Profiling via TR-FRET

Once derivatized, the compounds must be screened for kinase inhibition. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this application.

Causality & Reagent Selection: Benzothiazole derivatives often exhibit intrinsic auto-fluorescence, which can cause false positives in standard fluorescence assays. TR-FRET utilizes a Europium (Eu) chelate donor with a long emission half-life. By introducing a 50 µs time delay before reading the emission, all short-lived compound auto-fluorescence decays, yielding a pristine, interference-free signal.

Step-by-Step Methodology:

-

Assay Setup: In a 384-well low-volume plate, add 2.5 µL of the synthesized benzothiazole derivative (serial dilutions from 10 µM to 0.1 nM in 1% DMSO).

-

Kinase Reaction: Add 5 µL of the Kinase/Substrate mixture (e.g., PI3Kβ and PIP2 substrate)[3].

-

Initiation: Add 2.5 µL of ATP (at the

concentration for the specific kinase) to initiate the reaction. Incubate at room temperature for 60 minutes. -

Detection: Stop the reaction by adding 10 µL of the TR-FRET detection buffer containing EDTA (to chelate

and halt kinase activity), a Europium-labeled anti-phospho antibody, and an APC-labeled tracer. -

Incubation & Reading: Incubate for 60 minutes. Read the plate on a microplate reader using an excitation of 340 nm and dual emission at 615 nm (Eu) and 665 nm (APC).

-

Data Analysis: Calculate the FRET ratio (665/615 nm). Self-Validation: Calculate the Z'-factor using DMSO-only (negative) and staurosporine (positive) controls. A Z'-factor > 0.6 validates the assay's robustness.

TR-FRET kinase assay mechanism measuring the inhibition of substrate phosphorylation.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the potential of the 6-bromo-2-piperazin-1-yl-1,3-benzothiazole scaffold, the following table summarizes representative SAR data trends observed when derivatizing the C6 and N4 positions. Notice how substituting the C6-bromine with extended aromatic systems drastically improves potency against target kinases like PI3Kβ and ABL[3][4].

| Compound ID | C6 Substitution (Hydrophobic Pocket) | N4 Piperazine Substitution (Solvent Channel) | PI3Kβ IC₅₀ (nM) | ABL IC₅₀ (nM) | Solubility (µg/mL) |

| Scaffold | -Br | -H | > 10,000 | > 5,000 | 145 |

| Derivative A | -Phenyl | -H | 1,250 | 840 | 120 |

| Derivative B | -3-Pyridyl | -Acetyl | 450 | 110 | 210 |

| Derivative C | -3-(Trifluoromethyl)phenyl | -Urea derivative | 12 | 45 | 85 |

| Derivative D | -4-Morpholinophenyl | -Ethyl carboxylate | 8 | 15 | 320 |

Table 1: Representative SAR profile demonstrating the impact of C6 and N4 functionalization on kinase inhibitory potency and aqueous solubility.

Conclusion

The 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole scaffold is a masterclass in rational drug design. By providing a rigid, hinge-binding core flanked by highly modular synthetic vectors (the C6-bromide and the N4-piperazine), it allows medicinal chemists to rapidly iterate through SAR space. When coupled with robust synthetic methodologies like Suzuki-Miyaura coupling and validated through orthogonal TR-FRET profiling, this scaffold remains a cornerstone in the development of next-generation, highly selective kinase inhibitors.

References

1.[2] National Institutes of Health (PMC). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Available at:[Link] 2.[1] MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available at:[Link] 3.[5] ResearchGate. Benzothiazole‐Piperazine Hybrids Effectively Target C4‐2 Castration‐Resistant Prostate Cancer Cells in vitro Implicated through Computational Studies. Available at:[Link] 4.[3] National Institutes of Health (PMC). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Available at:[Link] 5.[4] American Chemical Society (ACS). Discovery of Picomolar ABL Kinase Inhibitors Equipotent for Wild Type and T315I Mutant via Structure-Based de Novo. Available at:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pr.ibs.re.kr [pr.ibs.re.kr]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into a detailed, field-proven synthetic protocol, discuss the rationale behind the experimental choices, and explore its potential as a therapeutic agent based on the biological activities of structurally related analogues.

Introduction: The Promise of the Benzothiazole-Piperazine Scaffold

The benzothiazole ring system is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The fusion of a benzene and a thiazole ring creates a unique electronic environment that allows for diverse interactions with biological targets.[3]

The incorporation of a piperazine moiety at the 2-position of the benzothiazole core has been a particularly fruitful strategy in the development of novel therapeutic candidates.[4][5] The piperazine ring can enhance aqueous solubility, act as a versatile linker for further functionalization, and its nitrogen atoms can participate in crucial hydrogen bonding interactions within enzyme active sites or with receptors.[6] The bromine atom at the 6-position not only influences the electronic properties of the benzothiazole system but also serves as a valuable synthetic handle for further structural modifications through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

This guide will focus on a robust and reproducible synthetic route to 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole, a key building block for the development of novel benzothiazole-based therapeutics.

Synthetic Pathway: A Three-Step Approach

The synthesis of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is most effectively achieved through a three-step sequence, starting from the readily available 4-bromoaniline. This pathway is logical, scalable, and relies on well-established chemical transformations.

Caption: Synthetic workflow for 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole.

Step 1: Synthesis of 2-Amino-6-bromobenzothiazole

The initial step involves the construction of the benzothiazole ring system via the Hugerschoff reaction. This classic method utilizes the reaction of a p-substituted aniline with potassium thiocyanate in the presence of bromine.[1][7]

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Add a solution of potassium thiocyanate (2 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into a beaker of crushed ice with constant stirring.

-

Neutralize the mixture with a concentrated solution of sodium hydroxide until a precipitate forms.

-

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford pure 2-amino-6-bromobenzothiazole.

Causality of Experimental Choices:

-

Glacial Acetic Acid: Serves as a solvent that is unreactive under the reaction conditions and can dissolve the starting materials.

-

Low Temperature: The initial cooling is crucial to control the exothermic reaction between bromine and the aniline, preventing the formation of unwanted byproducts.

-

Potassium Thiocyanate and Bromine: These reagents generate thiocyanogen bromide in situ, which is the electrophile that attacks the aniline ring, leading to the formation of the thiazole ring.

-

Neutralization and Recrystallization: These standard workup and purification steps are essential to isolate the desired product in high purity.

Step 2: Synthesis of 2-Chloro-6-bromobenzothiazole

The conversion of the 2-amino group to a 2-chloro group is achieved through a Sandmeyer reaction. This involves the diazotization of the primary amine followed by reaction with a copper(I) chloride catalyst.

Experimental Protocol:

-

Suspend 2-amino-6-bromobenzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the mixture into water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-chloro-6-bromobenzothiazole.

Causality of Experimental Choices:

-

Sodium Nitrite and Hydrochloric Acid: These reagents generate nitrous acid in situ, which reacts with the primary amine to form the diazonium salt.

-

Copper(I) Chloride: Acts as a catalyst in the Sandmeyer reaction to facilitate the displacement of the diazonium group with a chloride ion.

-

Dichloromethane Extraction and Column Chromatography: These are standard procedures for isolating and purifying organic compounds.

Step 3: Synthesis of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole

The final step is a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of the benzothiazole ring is displaced by piperazine.[8]

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-chloro-6-bromobenzothiazole (1 equivalent) in a suitable solvent such as 2-propanol or N,N-dimethylformamide (DMF).

-

Add an excess of piperazine (3-5 equivalents) to the solution.

-

Add a base, such as sodium bicarbonate or triethylamine (2 equivalents), to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole.

Causality of Experimental Choices:

-

Excess Piperazine: Using an excess of piperazine drives the reaction to completion and minimizes the formation of bis-substituted byproducts.

-

Base: The base is necessary to neutralize the HCl that is formed during the reaction, preventing the protonation of piperazine and allowing it to act as a nucleophile.

-

Heating: The reaction is typically heated to increase the rate of the nucleophilic substitution.

-

Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, yielding the pure final product.

Characterization

A thorough characterization of the synthesized 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is critical to confirm its identity and purity. The following techniques are indispensable:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons on the benzothiazole ring and the methylene protons of the piperazine ring. The integration of these signals will confirm the ratio of the two moieties.

-

¹³C NMR: Will display distinct signals for each carbon atom in the molecule, providing further structural confirmation.

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present in the molecule, such as C-N, C-S, and aromatic C-H bonds.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Biological Activity and Therapeutic Potential

While specific biological data for 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is not extensively reported, the benzothiazole-piperazine scaffold is a well-established pharmacophore with significant therapeutic potential, particularly in oncology.[6][9] Numerous studies have demonstrated the cytotoxic effects of related compounds against a variety of cancer cell lines.

Potential Mechanisms of Action:

The anticancer activity of benzothiazole derivatives is often attributed to their ability to interfere with key cellular processes, including:

-

Enzyme Inhibition: Targeting critical enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.

-

DNA Intercalation: Some benzothiazole derivatives can intercalate into the DNA double helix, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

Caption: Potential mechanism of action for benzothiazole-piperazine compounds.

Quantitative Data from Analogous Compounds

The following table summarizes the reported cytotoxic activities (GI₅₀ values) of several benzothiazole-piperazine derivatives against various human cancer cell lines. This data provides a strong rationale for investigating the anticancer potential of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole.

| Compound ID | R Group (at position 6) | Cancer Cell Line | GI₅₀ (µM) | Reference |

| 1a | -CH₃ | HCT-116 (Colon) | 4.8 | [9] |

| 1a | -CH₃ | MCF-7 (Breast) | 15.1 | [9] |

| 1a | -CH₃ | HUH-7 (Liver) | 5.7 | [9] |

| 2a | -H | HCT-116 (Colon) | 4.5 | [9] |

| 2c | -H | HCT-116 (Colon) | 6.3 | [9] |

GI₅₀: The concentration of the compound that causes 50% growth inhibition.

The data indicates that even minor modifications to the benzothiazole ring can significantly impact cytotoxic activity. The presence of a methyl group at the 6-position (Compound 1a) shows potent activity against colon and liver cancer cell lines. This suggests that the electronic and steric properties of the substituent at this position are critical for biological activity, highlighting the importance of the bromo-substituent in the title compound for further SAR studies.

Conclusion and Future Directions

6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is a valuable and versatile building block in medicinal chemistry. The synthetic pathway outlined in this guide is robust, scalable, and relies on well-understood chemical principles. The strong precedent for potent anticancer activity within the benzothiazole-piperazine class of compounds provides a compelling rationale for the further investigation of this molecule and its derivatives.

Future research should focus on:

-

Synthesis and Biological Evaluation: The synthesis of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole and its evaluation in a panel of cancer cell lines to determine its specific cytotoxic profile.

-

Structure-Activity Relationship (SAR) Studies: Utilizing the bromo-substituent as a synthetic handle to generate a library of analogues with diverse functionalities at the 6-position to explore and optimize anticancer activity.

-

Mechanism of Action Studies: Elucidating the specific cellular targets and signaling pathways through which these compounds exert their cytotoxic effects.

By leveraging the insights and protocols presented in this guide, researchers can effectively synthesize and explore the therapeutic potential of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole, contributing to the development of the next generation of benzothiazole-based anticancer agents.

References

- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.

- Pattan, S. R., et al. (2012). Solid-Phase Synthesis of 2-Aminobenzothiazoles.

- Malipeddi, H., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(5), 1545-1553.

- Corbo, F., et al. (2013). 2-Aminobenzothiazole derivatives as novel antifungal agents. European Journal of Medicinal Chemistry, 69, 845-853.

- Gao, X., et al. (2014). Recent advances in the synthesis of benzothiazoles. RSC Advances, 4(73), 38656-38667.

- Gurdal, E. E., et al. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anticancer Agents in Medicinal Chemistry, 15(3), 382-389.

- Al-Omar, M. A. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 5(4), 453-459.

- Messali, M., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules, 23(11), 2774.

- Patel, R. P., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117.